
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on sulfonamides and tetrahydroquinoline derivatives.
Synthesis Analysis
The synthesis of related compounds involves the reaction of sulfonate with various amines and the formation of tetrahydroquinoline derivatives. For instance, the synthesis of diastereomerically pure sulfoxides and their subsequent reaction to form tetrahydroisoquinoline derivatives is reported, which could be analogous to the synthesis of the compound . Additionally, the use of a novel nanosized N-sulfonated Brønsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation is another relevant method that could potentially be applied to the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with potential for multiple binding sites as seen in the interaction of 1-anilino-8-naphthalene sulfonic acid with cholinesterases . The crystalline structures of sulfonamide compounds and their metal complexes, as determined by X-ray diffraction, show that sulfonamides can act as bidentate ligands, which could be relevant to the structural analysis of the compound .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including the formation of complexes with metals such as Ni(II), where they act as bidentate ligands . The reaction of naphthoquinone sulfonate with aliphatic amines to yield colored products is another example of the chemical reactivity of sulfonamide-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be diverse. For example, the binding of ANS to cholinesterases results in a marked increase in fluorescence quantum yield and a shift in fluorescent emission, indicating changes in physical properties upon binding . The antiproliferative activities of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives against various human cancer cell lines suggest significant biological properties that could also be relevant to the compound .
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Naphthalenesulfonamide derivatives, including those structurally similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, have been studied extensively for their ability to inhibit protein kinases. Specifically, isoquinolinesulfonamides have shown potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential in research and therapeutic applications for diseases involving dysregulated kinase activity. Hidaka et al. (1984) found that naphthalenesulfonamides, when modified to isoquinoline derivatives, ceased to act as calmodulin antagonists but retained their protein kinase inhibitory activity. Some derivatives displayed selective inhibition toward specific protein kinases, making them valuable tools for studying kinase functions and as leads for drug development [Hidaka, Inagaki, Kawamoto, & Sasaki, 1984].
Antimicrobial Activity
Sulfonamides containing heterocyclic compounds, such as quinoline and isoquinoline, have been synthesized and evaluated for their antimicrobial properties. Fadda, El-Mekawy, and AbdelAal (2016) described the synthesis of novel N-sulfonates with pyridyl, quinolyl, and isoquinolinyl groups, demonstrating a range of antimicrobial activities. Among these compounds, specific derivatives showed high activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of naphthalenesulfonamide derivatives in developing new antimicrobial agents [Fadda, El-Mekawy, & AbdelAal, 2016].
Fluorescent Probes and Sensors
The structural framework of naphthalenesulfonamides has been utilized in the design of fluorescent probes and sensors. For instance, derivatives of naphthalenesulfonamides have been used to study the binding of compounds to proteins using fluorescent probe techniques, indicating their utility in biochemical assays and molecular biology research. Jun et al. (1971) utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of parabens to bovine serum albumin, showcasing the application of such derivatives in enhancing the understanding of molecule-protein interactions [Jun, Mayer, Himel, & Luzzi, 1971].
Anticorrosion Agents
Compounds based on 8-oxyquinoline derivatives, including those with naphthalenesulfonamide structures, have been investigated for their anticorrosion properties. Doroshenko et al. (2017) studied the anticorrosion activities of arylsulfonyl esters of 8-oxyquinoline in sulfuric acid, demonstrating that these compounds can significantly enhance the anticorrosion properties of steels, offering potential applications in materials science and engineering [Doroshenko, Lyashchuk, & Shevchenko, 2017].
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-3-15-25-21-13-12-19(16-18(21)11-14-23(25)26)24-29(27,28)22-10-6-8-17-7-4-5-9-20(17)22/h4-10,12-13,16,24H,2-3,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHHRQDNMHPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

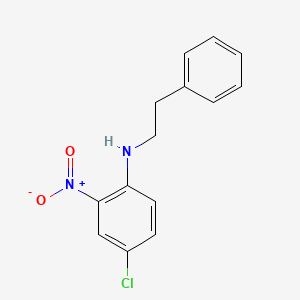
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
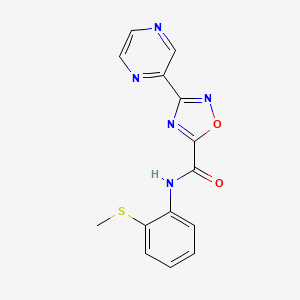
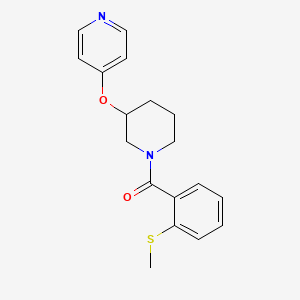
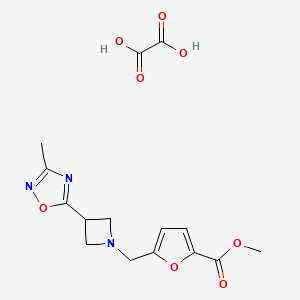
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)
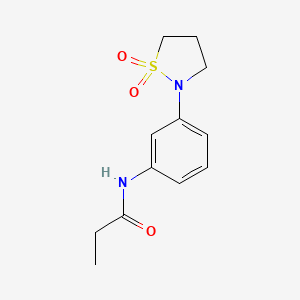

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

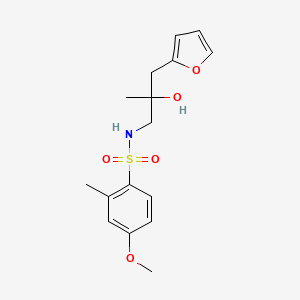
![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)